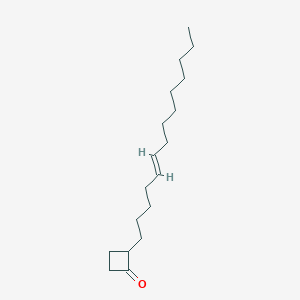
1,2,4-Triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolidine-3-thione is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazolidine-3-thione can be synthesized through various methods. One common approach involves the cyclocondensation of aldehydes or ketones with thiosemicarbazide in the presence of a catalyst. For instance, using meglumine as a green catalyst in water provides an eco-friendly and efficient method . The reaction typically occurs at room temperature, yielding the desired product in excellent quantities.
Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but on a larger scale. The use of ionic liquids as catalysts has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions to achieve substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolidine-3-thione involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction is crucial for its potential use in treating neurodegenerative diseases.
Comparison with Similar Compounds
1,2,3-Triazole: Another heterocyclic compound with similar biological activities but different structural features.
1,3,4-Triazole: Known for its broad spectrum of therapeutic applications, including antimicrobial and anticancer activities.
Uniqueness: 1,2,4-Triazolidine-3-thione stands out due to its unique combination of nitrogen and sulfur atoms in the ring, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C2H5N3S |
|---|---|
Molecular Weight |
103.15 g/mol |
IUPAC Name |
1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C2H5N3S/c6-2-3-1-4-5-2/h4H,1H2,(H2,3,5,6) |
InChI Key |
TVGORZIXNONOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


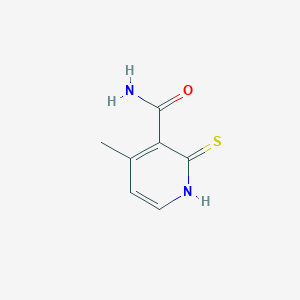


![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)

![(3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
![11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B12288206.png)
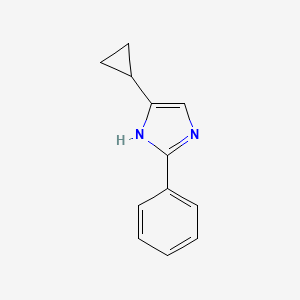
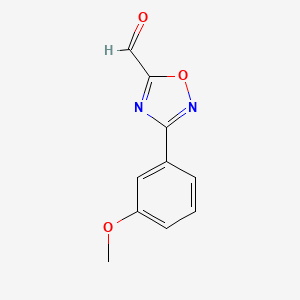
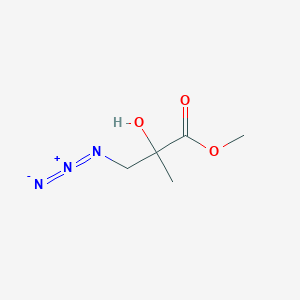
![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)
![(6R-trans)-7-[(2,2-diMethyl-1-oxopropyl)aMino]-3-Methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-](/img/structure/B12288250.png)
